molecular formula C8H10N4O B15243141 7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B15243141
M. Wt: 178.19 g/mol
InChI Key: VQDBIUJSEGGIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a chemical compound from the 1,2,4-triazolo[1,5-a]pyrimidine class, a scaffold of significant interest in medicinal chemistry and drug discovery . This fused bicyclic system is a key structural motif in developing novel therapeutic agents due to its versatile biological activity. Researchers value this core structure for its potential in multiple discovery areas. Notably, 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been identified as a novel class of inhibitors targeting the HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H) activity, an enzymatic function not yet targeted by approved drugs . Furthermore, substituted [1,2,4]triazolo[1,5-a]pyrimidin-7-yl compounds have been developed and patented as potent Phosphodiesterase 2 (PDE2) inhibitors, highlighting the scaffold's relevance in neuroscience and related fields . The structural similarity of this heterocyclic system to purines allows its derivatives to mimic natural substrates, facilitating interactions with a variety of enzyme binding sites. This compound is intended for research applications only, including as a key intermediate in organic synthesis, a building block for developing protein kinase inhibitors, or a candidate for high-throughput screening in assay development. This product is labeled with the required "For Research Use Only" designation and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

7-ethyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H10N4O/c1-3-6-4-7(13)10-8-9-5(2)11-12(6)8/h4H,3H2,1-2H3,(H,9,10,11,13)

InChI Key

VQDBIUJSEGGIOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC2=NC(=NN12)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the condensation of 3-amino-1,2,4-triazole with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazolopyrimidine ring system . Various catalysts, such as zinc chloride (ZnCl₂) or supercritical carbon dioxide, can be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, solvent-free conditions or the use of green solvents can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound featuring a fused triazole and pyrimidine ring system, with an ethyl group at the 7-position and a methyl group at the 2-position of the triazole ring. The triazolopyrimidine structure is notable for its potential biological activities and uses in medicinal chemistry.

Biological Activities

This compound has been studied for its potential as an enzyme inhibitor, with promising results in inhibiting cyclin-dependent kinases (CDKs) that are important for cell cycle regulation. This inhibition may cause cell cycle arrest and apoptosis in cancer cells. It has also been explored for its antiviral and antimicrobial properties, demonstrating its therapeutic versatility.

Molecular Interactions
Studies have shown that this compound interacts with specific molecular targets involved in critical biological pathways, including binding to enzymes related to DNA synthesis and cell division. Molecular docking studies have provided insights into its binding affinities and mechanisms of action against various targets such as viral polymerases and kinases.

Structural Similarity and Biological Activity
Several compounds share structural similarities with this compound:

  • 7-methyl-2-(4-chlorophenyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one Features chlorophenyl substitution and antiviral activity.
  • 7-propyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one Has a propyl group at position 7 and anticancer activity.
  • 7-benzyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-one Includes benzyl substitution and antimicrobial properties.

The specific substitution pattern of this compound influences its biological activity and reactivity compared to other triazolopyrimidines. The presence of both ethyl and methyl groups enhances its solubility and interaction potential with biological targets.

Applications

This compound finds utility in various fields:

  • Medicinal Chemistry: As a potential therapeutic agent due to its antiviral and antimicrobial properties.
  • Enzyme Inhibition: As an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • DNA Synthesis and Cell Division Research: Interacts with molecular targets involved in critical biological pathways.

Mechanism of Action

The mechanism of action of 7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogues based on substituent type, position, and functional group effects.

Substituent Effects at Position 7

7-Ethyl vs. 7-Phenyl
  • 7-Phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS: 34102-81-3, C₁₂H₁₁N₅OS) replaces the ethyl group with a phenyl ring. However, steric bulk may reduce solubility compared to the ethyl analogue .
  • 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (compound 4, C₁₁H₈ClN₄) introduces a halogen at position 6. Chlorine enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., phenoxy derivatization as in compounds 5a-5j) .
7-Oxo vs. 7-Ethyl
  • Metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO) demonstrate that the carbonyl group at position 7 enables coordination with transition metals (e.g., [M(ftpO)₂(H₂O)₄]), unlike the ethyl-substituted compound. This property is critical for catalytic or materials science applications .

Substituent Effects at Position 2

2-Methyl vs. 2-Methoxy
  • 5-Ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (CID 83095493, C₈H₁₀N₄O₂) substitutes methyl with methoxy. The electron-donating methoxy group increases solubility in polar solvents but may reduce thermal stability compared to the methyl analogue .
2-Amino Derivatives
  • 2-Amino-6-hexyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (C₁₂H₁₉N₅O) and 2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (C₈H₁₁N₅O₂) highlight amino groups’ role in hydrogen bonding, enhancing biological target interactions. These derivatives are prioritized in antiviral and antimicrobial studies .

Functional Group Variations in the Core

  • Triazolopyrimidinone Derivatives (S1-TP, S2-TP, S3-TP): These compounds feature chloromethyl, piperidinomethyl, and morpholinomethyl groups at position 4. Electrochemical studies reveal that electron-withdrawing groups (e.g., chloromethyl in S1-TP) lower reduction potentials, whereas bulky substituents (e.g., piperidinomethyl in S2-TP) hinder electron transfer kinetics .

Physicochemical Properties

Compound Name Substituents Molecular Formula Key Properties
Target Compound 7-Ethyl, 2-Methyl C₉H₁₂N₄O Moderate lipophilicity, stable under ambient conditions
7-Phenyl Analogue 7-Phenyl, 2-Methyl C₁₂H₁₁N₅OS High lipophilicity, lower solubility
7-Chloro-5-phenyl Derivative 7-Chloro, 5-Phenyl C₁₁H₈ClN₄ Electrophilic reactivity, 85% synthetic yield
2-Methoxy Derivative 5-Ethyl, 2-Methoxy C₈H₁₀N₄O₂ Enhanced polarity, lower thermal stability

Biological Activity

7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound notable for its fused triazole and pyrimidine ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and its potential applications in cancer therapy and antiviral treatments.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • An ethyl group at the 7-position.
  • A methyl group at the 2-position of the triazole ring.

This specific substitution pattern contributes to its unique reactivity profile and enhances its solubility and interaction potential with biological targets .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties through the inhibition of cyclin-dependent kinases (CDKs). This inhibition can lead to cell cycle arrest and apoptosis in various cancer cell lines. For instance:

  • In vitro studies have demonstrated that the compound can inhibit cell proliferation in cancer cell lines such as HeLa and A549 with IC50 values ranging from 30 to 60 nM .

Comparison of Anticancer Activity :

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundHeLa30CDK inhibition
Compound 3d (related triazolopyrimidine)A54938Tubulin polymerization inhibition
CA-4 (reference compound)MDA-MB-2313.84Tubulin polymerization inhibition

Antiviral and Antimicrobial Activities

In addition to its anticancer properties, this compound has shown promising antiviral activity against several viruses by inhibiting viral polymerases. It has also been investigated for antimicrobial properties against various bacterial strains . The molecular docking studies suggest that it binds effectively to the active sites of these enzymes, disrupting their function.

The biological activity of this compound can be attributed to its ability to:

  • Interact with specific molecular targets involved in critical biological pathways.
  • Inhibit enzymes related to DNA synthesis and cell division.

Molecular docking studies have provided insights into the binding affinities of this compound against various targets like viral polymerases and kinases .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on HeLa cells. The compound exhibited a potent inhibitory effect on cell proliferation with an IC50 value of approximately 30 nM. Mechanistic studies indicated that this effect was primarily due to CDK inhibition leading to cell cycle arrest .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral potential against influenza virus. The compound demonstrated significant activity by disrupting the PA-PB1 interaction essential for viral replication. This study highlighted its potential as a lead compound for developing antiviral therapies .

Q & A

Q. What are the optimized synthetic routes for 7-ethyl-2-methyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one, and how do reaction conditions influence yield?

Answer: The synthesis of triazolopyrimidine derivatives typically involves cyclocondensation reactions. For example, 5-aminopyrazoles can react with 1,3-dicarbonyl compounds under reflux in solvents like ethanol or DMF, with yields influenced by catalysts (e.g., APTS or TMDP) . A one-pot three-component reaction (e.g., combining 5-amino-triazoles, aldehydes, and acetoacetate derivatives) has been shown to improve efficiency, achieving yields >70% under optimized conditions . Key factors include:

  • Catalyst choice : TMDP increases reaction rates but poses safety concerns, while APTS offers better compatibility with aqueous conditions .
  • Solvent polarity : Polar aprotic solvents (DMF) enhance cyclization but may complicate purification .

Q. How can structural characterization (NMR, X-ray crystallography) resolve ambiguities in substituent positioning?

Answer:

  • X-ray crystallography provides definitive evidence of regiochemistry. For example, crystal structures of analogous triazolopyrimidines confirm substituent orientation at the 5- and 7-positions, resolving ambiguities in NMR assignments .
  • NMR techniques : 13C^{13}\text{C} DEPT and 1H^{1}\text{H}-15N^{15}\text{N} HMBC correlations differentiate between N-methyl and ethyl groups in the triazole and pyrimidine rings .

Advanced Research Questions

Q. What strategies address contradictory data in catalytic efficiency between TMDP and piperidine for triazolopyrimidine synthesis?

Answer: Contradictions arise from solvent systems and catalyst availability:

  • TMDP : Preferred for high reactivity in ethanol/water (1:1 v/v), achieving 85% yield in molten-state reactions. However, toxicity and regulatory restrictions limit its use .
  • Piperidine : Less efficient but safer. Comparative studies suggest adjusting reaction time (24–48 hrs vs. 12 hrs for TMDP) and temperature (80°C vs. 60°C) to compensate for lower activity .
    Methodological recommendation : Validate catalyst performance using kinetic studies (e.g., in situ IR monitoring) to optimize conditions for reproducibility .

Q. How do electronic effects of substituents (ethyl, methyl) influence the compound’s reactivity in nucleophilic substitution?

Answer:

  • Methyl groups at the 2-position increase electron density on the pyrimidine ring, enhancing susceptibility to electrophilic attack.
  • Ethyl groups at the 7-position sterically hinder nucleophilic substitution at adjacent positions but stabilize intermediates via hyperconjugation .
    Experimental validation : Use Hammett constants (σ+\sigma^+) to predict substituent effects or conduct DFT calculations on charge distribution .

Q. What computational models predict the compound’s binding affinity for kinase inhibitors?

Answer:

  • Molecular docking (AutoDock Vina) with kinase targets (e.g., CDK2 or EGFR) identifies key interactions:
    • Hydrogen bonding between the triazole N3 and kinase hinge residues.
    • Hydrophobic interactions with ethyl/methyl groups in the ATP-binding pocket .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA) .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities (e.g., antiviral vs. anticancer) for triazolopyrimidines?

Answer: Discrepancies stem from:

  • Structural analogs : Minor substituent changes (e.g., hydroxyl vs. hydrazinyl groups) drastically alter target selectivity. For example, hydrazinyl derivatives show stronger enzyme inhibition (IC50_{50} < 1 μM) compared to hydroxyl analogs .
  • Assay conditions : Variances in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 72 hrs) affect activity readings .
    Resolution : Standardize assays using WHO-recommended cell lines and validate hits with orthogonal methods (e.g., SPR for binding kinetics) .

Methodological Recommendations

Q. How to optimize HPLC purity analysis for this compound?

Answer:

  • Column : C18 (5 μm, 250 × 4.6 mm) with gradient elution (ACN:H2_2O + 0.1% TFA).
  • Detection : UV at 254 nm; retention time ~8.2 min .
  • Validation : Spike with known impurities (e.g., des-methyl analogs) to confirm resolution .

Q. What in vitro models best evaluate its pharmacokinetic properties?

Answer:

  • Metabolic stability : Use human liver microsomes (HLM) with NADPH cofactor; monitor depletion over 60 mins (LC-MS/MS).
  • Permeability : Caco-2 cell monolayers; Papp_{app} > 1 × 106^{-6} cm/s indicates good absorption .

Emerging Research Directions

Q. Can this compound serve as a precursor for photoactive materials?

Answer: Yes. The conjugated triazolopyrimidine core absorbs UV-Vis light (λmax_{\text{max}} ~320 nm). Functionalization with electron-withdrawing groups (e.g., -CF3_3) shifts absorption to visible regions, enabling applications in OLEDs or sensors .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification : Column chromatography is impractical at >10 g scales; switch to recrystallization (MeOH/H2_2O) .
  • Byproduct control : Optimize stoichiometry (1:1.05 molar ratio) to minimize dimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.